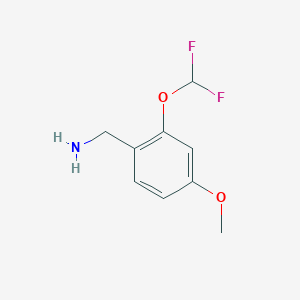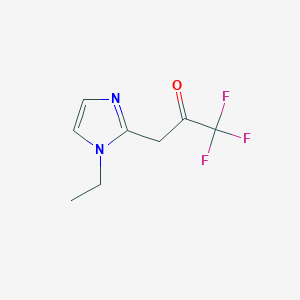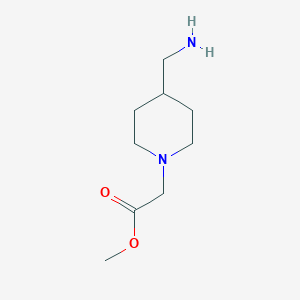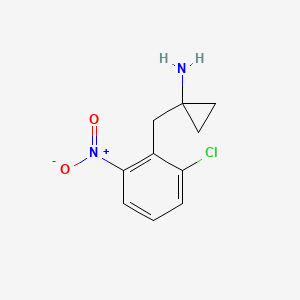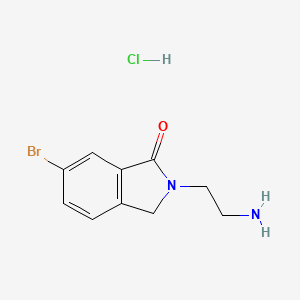![molecular formula C11H12ClNO B13522424 Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
Spiro[azetidine-3,2'-chromene]hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[azetidine-3,2’-chromene]hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is characterized by its unique spirocyclic structure, which consists of an azetidine ring fused to a chromene ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,2’-chromene]hydrochloride typically involves a multi-step process. One common method includes the cyclization of azetidine derivatives with chromene precursors under specific reaction conditions. For instance, the treatment of azetidine with chromene in the presence of a strong acid catalyst can lead to the formation of the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of spiro[azetidine-3,2’-chromene]hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are used to isolate the desired product .
化学反応の分析
Types of Reactions
Spiro[azetidine-3,2’-chromene]hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
Spiro[azetidine-3,2’-chromene]hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, targeting various biological pathways for therapeutic purposes.
Industry: In industrial applications, it is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of spiro[azetidine-3,2’-chromene]hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The compound can interact with various pathways, including those involved in signal transduction, metabolic processes, and cellular regulation .
類似化合物との比較
Similar Compounds
Spiro[azetidine-3,2’-pyrrolidine]hydrochloride: Similar in structure but with a pyrrolidine ring instead of a chromene ring.
Spiro[azetidine-3,2’-indoline]hydrochloride: Contains an indoline ring, offering different chemical properties and reactivity.
Spiro[azetidine-3,2’-pyran]hydrochloride: Features a pyran ring, which affects its solubility and stability.
Uniqueness
Spiro[azetidine-3,2’-chromene]hydrochloride is unique due to its combination of the azetidine and chromene rings, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other spirocyclic compounds .
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
spiro[azetidine-3,2'-chromene];hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-6,12H,7-8H2;1H |
InChIキー |
SSCBFTLTKWPVSD-UHFFFAOYSA-N |
正規SMILES |
C1C2(CN1)C=CC3=CC=CC=C3O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


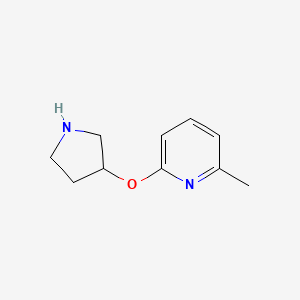
![Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
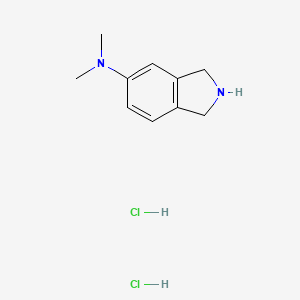

![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
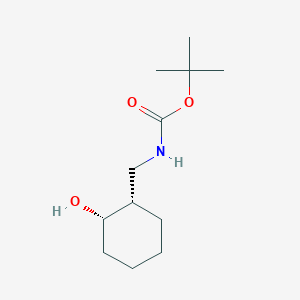
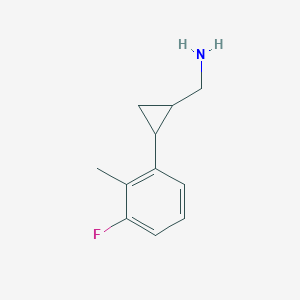
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
